molecular formula C12H13ClN4O2S B2714891 1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2309573-65-5

1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2714891
CAS No.: 2309573-65-5
M. Wt: 312.77
InChI Key: HRGYQCAIAKQJAH-UHFFFAOYSA-N
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Description

1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound features a triazole ring linked to an azetidine ring, which is further substituted with a 3-chlorophenylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling.

    Synthesis of Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.

    Synthesis of Triazole Ring: The triazole ring is often synthesized using the “click chemistry” approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Coupling Reaction: The final step involves coupling the azetidine ring with the triazole ring. This can be achieved through a nucleophilic substitution reaction, where the azetidine ring is functionalized with a leaving group, such as a halide, and then reacted with the triazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of corresponding acids or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as copper or palladium, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    Fluconazole: An antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole is primarily used to treat fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections. It has a broader spectrum of activity compared to fluconazole.

    Rufinamide: An anticonvulsant drug that contains a triazole ring. It is used to treat seizures in patients with Lennox-Gastaut syndrome.

The uniqueness of this compound lies in its specific structure, which combines the triazole and azetidine rings with a 3-chlorophenylsulfonyl group, giving it distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-(3-chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c13-11-2-1-3-12(6-11)20(18,19)17-8-10(9-17)7-16-5-4-14-15-16/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYQCAIAKQJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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